The Discovery and Racemic Synthesis of VT-464 (Seviteronel): A Technical Overview
The Discovery and Racemic Synthesis of VT-464 (Seviteronel): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
VT-464, also known as seviteronel, is a potent and selective non-steroidal inhibitor of CYP17A1 lyase, a critical enzyme in the androgen biosynthesis pathway. Developed by Viamet Pharmaceuticals and later Innocrin Pharmaceuticals, VT-464 has been investigated for the treatment of castration-resistant prostate cancer (CRPC) and other hormone-dependent cancers.[1][2] This technical guide provides a comprehensive overview of the discovery of VT-464, a detailed, albeit synthesized from available literature, protocol for its racemic synthesis, and a summary of its mechanism of action. It also includes key quantitative data, experimental protocols for its characterization, and visual diagrams of its signaling pathway and experimental workflows.
Discovery and Rationale
The development of VT-464 was driven by the need for more effective and better-tolerated therapies for castration-resistant prostate cancer.[3] While first-generation antiandrogens and androgen deprivation therapies are initially effective, CRPC often emerges due to the continued activity of the androgen receptor (AR), fueled by intratumoral and adrenal androgen synthesis. The enzyme CYP17A1 is a key player in this process, catalyzing both 17α-hydroxylase and 17,20-lyase reactions.[4]
The first-generation CYP17A1 inhibitor, abiraterone acetate, inhibits both of these activities. However, the inhibition of 17α-hydroxylase can lead to an accumulation of upstream mineralocorticoids, requiring co-administration of prednisone to manage side effects.[5] VT-464 was designed as a selective inhibitor of the 17,20-lyase activity of CYP17A1, with the aim of potently suppressing androgen production while minimizing the mineralocorticoid-related adverse effects.[4][6] This selectivity allows for the potential of monotherapy without the need for concurrent steroid administration.[3] Furthermore, preclinical studies have revealed that VT-464 also functions as a direct antagonist of the androgen receptor, providing a dual mechanism of action.[6]
Racemic Synthesis of VT-464
While a definitive, publicly available, step-by-step synthesis protocol for the VT-464 racemate is not detailed in a single source, the following procedure has been constructed based on general principles of organic synthesis and information gleaned from patents and medicinal chemistry literature involving similar structures, particularly those containing a substituted naphthalene core and a triazole moiety.
Overall Synthetic Scheme:
The synthesis of the VT-464 racemate can be envisioned as a multi-step process, likely commencing with the construction of the 6,7-bis(difluoromethoxy)naphthalene core, followed by the introduction of the side chain and the final formation of the tertiary alcohol bearing the triazole group.
Disclaimer: This synthesized protocol is for informational purposes only and has not been experimentally validated. It represents a plausible route based on available chemical literature.
Step 1: Synthesis of 6,7-bis(difluoromethoxy)-2-acetylnaphthalene
A plausible starting point is the commercially available 6,7-dihydroxynaphthalene-2-carboxylic acid. This would first be acetylated, for example, through a Friedel-Crafts acylation of a protected 6,7-dihydroxynaphthalene. The resulting hydroxyl groups would then be difluoromethylated.
-
Reaction: Friedel-Crafts acylation of a suitably protected 6,7-dihydroxynaphthalene followed by difluoromethylation of the hydroxyl groups.
-
Reagents: Acetyl chloride, a Lewis acid catalyst (e.g., AlCl₃), and a difluoromethylating agent (e.g., chlorodifluoromethane) under basic conditions.
Step 2: Bromination of the Acetylnaphthalene Derivative
The acetyl group can be brominated at the alpha-position to introduce a leaving group for the subsequent nucleophilic substitution.
-
Reaction: Alpha-bromination of the ketone.
-
Reagents: A brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent.
Step 3: Formation of the Epoxide
The alpha-bromo ketone can be converted to an epoxide, which will serve as the electrophile for the addition of the isopropyl group.
-
Reaction: Epoxidation.
-
Reagents: A base to promote intramolecular cyclization.
Step 4: Grignard Reaction to Introduce the Isopropyl Group
A Grignard reagent, such as isopropylmagnesium bromide, can be used to open the epoxide ring, forming the secondary alcohol and introducing the isopropyl group.
-
Reaction: Nucleophilic addition of a Grignard reagent to the epoxide.
-
Reagents: Isopropylmagnesium bromide in an ethereal solvent (e.g., THF, diethyl ether).
Step 5: Oxidation to the Ketone
The secondary alcohol is then oxidized to the corresponding ketone.
-
Reaction: Oxidation of a secondary alcohol.
-
Reagents: A mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.
Step 6: Formation of the Tertiary Alcohol with the Triazole Moiety
The final step involves the nucleophilic addition of a triazole anion to the ketone.
-
Reaction: Nucleophilic addition of a triazole anion.
-
Reagents: 1,2,4-Triazole and a strong base (e.g., sodium hydride) to generate the triazole anion, which then reacts with the ketone.
Purification: The final racemic mixture of VT-464 would be purified using standard techniques such as column chromatography on silica gel.
Quantitative Data
The following tables summarize key quantitative data for VT-464 from preclinical studies.
Table 1: In Vitro Inhibitory Activity of VT-464 and Abiraterone
| Compound | Target | IC₅₀ (nM) | Selectivity (Hydroxylase/Lyase) |
| VT-464 | CYP17A1 Lyase | 69 | ~10-fold for Lyase |
| CYP17A1 Hydroxylase | 670 | ||
| Abiraterone | CYP17A1 Lyase | 15 | ~0.17-fold for Lyase |
| CYP17A1 Hydroxylase | 2.5 |
Data compiled from multiple sources.[7]
Table 2: Preclinical In Vivo Efficacy of VT-464
| Model | Treatment | Dose | Tumor Growth Inhibition (%) |
| LNCaP Xenograft | VT-464 | 100 mg/kg | Significant inhibition, comparable to castration |
| MR49F Xenograft | VT-464 | 100 mg/kg | Greater than Abiraterone Acetate |
Data represents a summary of findings from preclinical studies.[7]
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of VT-464.
CYP17A1 Lyase Inhibition Assay
This assay determines the potency of VT-464 in inhibiting the 17,20-lyase activity of CYP17A1.
-
Enzyme Source: Recombinant human CYP17A1 co-expressed with P450 reductase in a suitable expression system (e.g., insect cells).
-
Substrate: Radiolabeled [³H]-17-hydroxypregnenolone.
-
Procedure:
-
Prepare a reaction mixture containing the enzyme, substrate, and varying concentrations of VT-464 (or vehicle control) in a suitable buffer.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C for a specified time.
-
Stop the reaction by adding a quenching solution (e.g., strong acid).
-
Extract the steroids using an organic solvent (e.g., ethyl acetate).
-
Separate the substrate and the product (dehydroepiandrosterone - DHEA) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of product formed using liquid scintillation counting.
-
-
Data Analysis: Calculate the percentage of inhibition at each concentration of VT-464 and determine the IC₅₀ value by fitting the data to a dose-response curve.
Androgen Receptor (AR) Transactivation Assay
This assay measures the ability of VT-464 to antagonize the transcriptional activity of the androgen receptor.
-
Cell Line: A human prostate cancer cell line that endogenously expresses AR (e.g., LNCaP) or a cell line co-transfected with an AR expression vector and a reporter plasmid.
-
Reporter Plasmid: A plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., containing androgen response elements - AREs).
-
Procedure:
-
Seed the cells in a multi-well plate.
-
Transfect the cells with the reporter plasmid if necessary.
-
Treat the cells with a known AR agonist (e.g., dihydrotestosterone - DHT) in the presence of varying concentrations of VT-464 (or vehicle control).
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) and calculate the percentage of inhibition of DHT-induced AR transactivation. Determine the IC₅₀ value from the dose-response curve.[8][9][10][11]
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of VT-464 in a mouse xenograft model.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Cell Line: A human prostate cancer cell line (e.g., LNCaP, MR49F).
-
Procedure:
-
Subcutaneously inject the cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, VT-464, comparator drug).
-
Administer VT-464 orally at the desired dose and schedule.
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for the VT-464 treated group compared to the vehicle control group.[12]
Visualizations
Signaling Pathway
The following diagram illustrates the androgen biosynthesis pathway and the point of inhibition by VT-464.
References
- 1. Innocrin Pharmaceuticals, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. FDA grants fast-track status for Innocrin's seviteronel to treat metastatic CRPC - Pharmaceutical Technology [pharmaceutical-technology.com]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of allosteric modulators that disrupt androgen receptor co-activator protein-protein interactions to alter transactivation–Drug leads for metastatic castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Androgen Receptor Transactivation Assay for Detection of androgenic Agonist and Antagonist Activity of Chemicals using the stably transfected human 22Rv1/MMTV_GR-KO cell line | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 11. oecd.org [oecd.org]
- 12. aacrjournals.org [aacrjournals.org]
